molecular formula C20H20N2O B1616208 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one CAS No. 2363-99-7

4-[4-(diethylamino)phenyl]iminonaphthalen-1-one

Cat. No.: B1616208
CAS No.: 2363-99-7
M. Wt: 304.4 g/mol
InChI Key: GFZAEDHEVXNEEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves the condensation of N1,N1-diethylbenzene-1,4-diamine with naphthalen-1-ol in an alkaline aqueous solution, followed by air oxidation . The reaction conditions typically include maintaining an alkaline environment and ensuring proper aeration to facilitate oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors to mix the reactants and control the reaction conditions precisely. The product is then purified through various techniques such as crystallization and filtration to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(diethylamino)phenyl]iminonaphthalen-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)phenyl]iminonaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, altering their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • C.I. Solvent Blue 22
  • Fat Blue Z
  • Spirit Blue HZ

Uniqueness

4-[4-(diethylamino)phenyl]iminonaphthalen-1-one is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant blue color and its ability to undergo various chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

2363-99-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]iminonaphthalen-1-one

InChI

InChI=1S/C20H20N2O/c1-3-22(4-2)16-11-9-15(10-12-16)21-19-13-14-20(23)18-8-6-5-7-17(18)19/h5-14H,3-4H2,1-2H3

InChI Key

GFZAEDHEVXNEEA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23

2363-99-7

Origin of Product

United States

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